molecular formula C8H10O3 B8725022 2-(2-Methyl[1,3]dioxolane-2-yl)furan CAS No. 69536-36-3

2-(2-Methyl[1,3]dioxolane-2-yl)furan

Cat. No.: B8725022
CAS No.: 69536-36-3
M. Wt: 154.16 g/mol
InChI Key: JMJVNJXWXKSUOV-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry Research

In modern organic chemistry, the pursuit of complex molecular targets such as pharmaceuticals and natural products necessitates precise control over chemical reactions. This control is often achieved through the use of protecting groups, which temporarily render a functional group inert. wikipedia.org The 2-(2-Methyl numberanalytics.comwordpress.comdioxolane-2-yl) moiety is a classic example of a ketal protecting group, formed by the reaction of the ketone in 2-acetylfuran (B1664036) with ethylene (B1197577) glycol. total-synthesis.com

The importance of this protection strategy lies in the stability of the resulting dioxolane ring. It is robust and unreactive towards a wide range of reagents, including strong bases, nucleophiles, and hydride reducing agents, which would readily react with the unprotected ketone. total-synthesis.comlibretexts.org This stability allows chemists to perform a diverse array of subsequent reactions, secure in the knowledge that the carbonyl group is shielded. Once the desired transformations are complete, the protecting group can be cleanly removed through acid-catalyzed hydrolysis, regenerating the original ketone. wikipedia.org This protection-deprotection sequence is a fundamental tactic that enhances the utility of 2-acetylfuran as a versatile building block in synthesis.

Table 1: Physicochemical Properties of 2-(2-Methyl numberanalytics.comwordpress.comdioxolane-2-yl)furan Note: Data is compiled from chemical databases and may be predicted or based on limited experimental sources.

PropertyValue
Molecular FormulaC₈H₁₀O₃
Molecular Weight154.16 g/mol
AppearanceColorless to pale yellow liquid (typical)
Boiling Point~74-76 °C at 10 mmHg (estimated)
Density~1.1 g/cm³ (estimated)

Evolution of Research Perspectives on Furan-Dioxolane Hybrid Architectures

The strategic combination of a furan (B31954) ring and a dioxolane group has evolved from a simple protective measure to a key element in sophisticated synthetic design. The history of furan chemistry began with early derivatives like 2-furoic acid and furfural (B47365), which were recognized for their potential as chemical feedstocks. wikipedia.orgbritannica.com Over time, the furan ring became appreciated not just for its inherent reactivity but also as a latent functional group, capable of being transformed into various other structures through reactions like oxidation or cycloaddition. numberanalytics.com

The perspective on the dioxolane component has matured in parallel. While the fundamental principle of carbonyl protection remains, research has focused on developing milder and more selective conditions for both the formation and removal of these protecting groups. researchgate.net The development of catalysts such as camphor (B46023) sulfonic acid or bismuth triflate allows for efficient ketalization under conditions that preserve other sensitive functionalities within a complex molecule. researchgate.netnih.gov

Thus, the "furan-dioxolane hybrid architecture" is viewed by modern chemists as a powerful synthetic tool. The stability of the dioxolane allows the versatile chemistry of the furan ring—such as electrophilic substitution or its use as a diene in Diels-Alder reactions—to be fully exploited without interference from the carbonyl group. numberanalytics.com

Table 2: Representative Reaction Conditions for Ketal Protection/Deprotection

TransformationStarting MaterialsReagents & ConditionsProduct
Protection2-AcetylfuranEthylene glycol, p-toluenesulfonic acid (cat.), Toluene (B28343), reflux with Dean-Stark trap2-(2-Methyl numberanalytics.comwordpress.comdioxolane-2-yl)furan
Deprotection2-(2-Methyl numberanalytics.comwordpress.comdioxolane-2-yl)furanAqueous HCl or H₂SO₄, Acetone/Water, room temperature or gentle heat2-Acetylfuran

Research Significance of the 2-(2-Methyldioxolane-2-yl)furan Scaffold

The research significance of the 2-(2-Methyl numberanalytics.comwordpress.comdioxolane-2-yl)furan scaffold lies not in any inherent biological activity of the compound itself, but in its role as an enabling intermediate. It unlocks synthetic pathways that would otherwise be inaccessible, thereby expanding the utility of 2-acetylfuran as a precursor to more valuable and complex molecules. ijabbr.com

The furan nucleus is a common structural motif in a vast number of natural products and pharmacologically active compounds. ijabbr.comresearchgate.net Its ability to be synthesized from biomass-derived furfural also makes it a key target in sustainable chemistry. ijabbr.com By protecting the acetyl group, chemists can perform selective reactions on the furan ring. For example, the acidic proton at the 5-position of the furan ring can be removed with a strong base like n-butyllithium to form a lithiated intermediate. This powerful nucleophile can then react with various electrophiles to install new functional groups, a reaction that would be impossible in the presence of an unprotected ketone.

This ability to selectively functionalize the furan ring is crucial in the total synthesis of natural products and the development of novel pharmaceutical agents. The 2-(2-Methyl numberanalytics.comwordpress.comdioxolane-2-yl)furan scaffold is therefore a key strategic component that provides the chemoselectivity required to build molecular complexity from a simple, readily available starting material.

Table 3: Expected Spectroscopic Data Interpretation

Spectroscopy TypeExpected Observations
¹H NMRSignals corresponding to furan ring protons (~6.3-7.5 ppm), a singlet for the dioxolane methylene (B1212753) protons (~4.0 ppm), and a singlet for the methyl group (~1.6 ppm).
¹³C NMRSignals for furan carbons (~110-150 ppm), a signal for the ketal carbon (~108 ppm), a signal for the dioxolane methylene carbons (~65 ppm), and a signal for the methyl carbon (~25 ppm). The characteristic ketone signal (~188 ppm) of 2-acetylfuran is absent.
Infrared (IR)Absence of the strong carbonyl (C=O) stretching band (~1675 cm⁻¹). Presence of characteristic C-O stretching bands for the furan and ketal groups (~1000-1250 cm⁻¹).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69536-36-3

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-(furan-2-yl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C8H10O3/c1-8(10-5-6-11-8)7-3-2-4-9-7/h2-4H,5-6H2,1H3

InChI Key

JMJVNJXWXKSUOV-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=CO2

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies for 2 2 Methyldioxolane 2 Yl Furan

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For 2-(2-Methyl nih.govacs.orgdioxolane-2-yl)furan, the most logical disconnection involves the cleavage of the two C-O bonds of the ketal functional group. This is a standard disconnection for acetals and ketals.

This retrosynthetic step, known as a functional group transformation, reveals two key precursor molecules: 2-acetylfuran (B1664036) and ethylene (B1197577) glycol .

Target Molecule: 2-(2-Methyl nih.govacs.orgdioxolane-2-yl)furan

Retrosynthetic Disconnection: Ketal C-O bonds

Precursors: 2-acetylfuran and Ethylene Glycol

Development of Novel Catalytic Systems for Synthesis

The core transformation in synthesizing 2-(2-Methyl nih.govacs.orgdioxolane-2-yl)furan is the protection of a ketone, a reaction that is almost universally catalyzed by an acid. Research has focused on developing more efficient, selective, and environmentally benign catalytic systems.

Homogeneous catalysts are soluble in the reaction medium, often leading to high activity and selectivity under mild conditions. dtu.dk The traditional method for this ketalization employs strong Brønsted acids. A common procedure involves the reaction of formylfurans with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA), often in a solvent like benzene (B151609) to facilitate the removal of water via a Dean-Stark apparatus. researchgate.netgoogle.com

Recent advancements focus on catalysts that are more efficient or offer easier workup procedures. nih.gov While specific data for the synthesis of 2-(2-Methyl nih.govacs.orgdioxolane-2-yl)furan is specialized, the principles are broadly applicable from studies on related furan (B31954) derivatives.

Table 1: Examples of Homogeneous Catalysts for Furan Ketalization/Acetalization
CatalystTypical SubstrateKey AdvantagesReference
p-Toluenesulfonic Acid (p-TSA)FormylfurancarboxylatesEffective, widely available, well-established researchgate.net
Sulfuric Acid (H₂SO₄)Alkynic Oxiranes (ring expansion)Strong acid, high conversion pharmaguideline.com
Lewis Acids (e.g., ZnCl₂)Furan Diels-Alder AdductsCatalyzes aromatization and other transformations nih.gov
Ruthenium(0) ComplexesFurfuryliminesUsed for C-H functionalization, not ketalization, but shows advances in furan chemistry nih.gov

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the product mixture and allows for catalyst recycling, a key principle of green chemistry. nih.gov For acid-catalyzed reactions like ketalization, solid acid catalysts are of particular interest.

Innovations in this area include the use of:

Zeolites: These crystalline aluminosilicates possess strong Brønsted acid sites within a structured porous network, offering shape selectivity and high thermal stability. researchgate.netnih.gov

Acidic Resins: Ion-exchange resins, such as Amberlyst-15, are polymeric materials functionalized with sulfonic acid groups. They are effective for acetalization reactions and can be easily filtered off after the reaction.

Polyoxometalates (POMs): These are metal-oxo clusters that can exhibit strong Brønsted acidity and are considered green acid catalysts. nih.govfrontiersin.org

These catalysts can often be used in solvent-free conditions or in less hazardous solvents, further enhancing the environmental profile of the synthesis.

Table 2: Heterogeneous Catalysts for Acid-Catalyzed Furan Transformations
Catalyst TypeExampleAdvantagesReference
ZeolitesH-ZSM-5High acidity, thermal stability, shape selectivity, reusable nih.gov
Acidic ResinsAmberlyst-15Easy separation, mild reaction conditions, commercially available
Polyoxometalates (POMs)Heteropolyacids (HPAs)Strong Brønsted acidity, tunable properties, considered green catalysts frontiersin.org
Supported CatalystsAu nanoparticles on TiO₂Catalyzes cycloisomerization to furans; demonstrates principle of supported catalysis organic-chemistry.org

While classic acid catalysis dominates ketal formation, research into alternative pathways is ongoing.

Organocatalysis: This field uses small organic molecules to catalyze reactions. For ketalization, chiral Brønsted acids or other amine-based catalysts could potentially be employed, offering pathways to asymmetric synthesis. organic-chemistry.org However, for a simple, achiral molecule like 2-(2-Methyl nih.govacs.orgdioxolane-2-yl)furan, this approach is less common than for creating chiral analogues.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under very mild conditions (aqueous medium, room temperature). nih.gov While biocatalytic methods are well-established for producing various furan-based amines and polymers, their application to the specific ketalization of 2-acetylfuran is not widely reported and represents an area for future research. nih.govacs.orgacs.org

Asymmetric Synthesis Methodologies for Chiral Analogues

The target molecule, 2-(2-Methyl nih.govacs.orgdioxolane-2-yl)furan, is achiral. However, the development of synthetic routes to chiral analogues is crucial for applications in pharmaceuticals and materials science. researchgate.net Chiral furan derivatives are important building blocks for many bioactive natural products. researchgate.net

Asymmetric synthesis can be achieved through several strategies:

Use of a Chiral Precursor: Starting with a chiral version of either precursor. While 2-acetylfuran is achiral, a chiral derivative of ethylene glycol can be used. Reacting 2-acetylfuran with an enantiomerically pure C₂-symmetric diol, such as (2R,3R)-butanediol or (2S,3S)-butanediol , would yield a chiral dioxolane with high diastereoselectivity.

Chiral Catalysis: Employing a chiral catalyst to control the stereochemical outcome. This is most relevant when the ketalization itself creates a new stereocenter. While not applicable to the synthesis of the title compound from its standard precursors, this method is paramount in modern asymmetric synthesis. nih.gov For instance, a prochiral diketone could be selectively mono-ketalized using a chiral catalyst.

Kinetic Resolution: Using a chiral catalyst or reagent to selectively react with one enantiomer of a racemic precursor, leaving the other enantiomer unreacted.

The synthesis of chiral 1,3-dioxolanes is a well-established field, often starting from α-hydroxy acids to create chiral dioxolanones, which serve as versatile intermediates. nih.gov These principles can be adapted to create a wide variety of chiral furan-containing dioxolanes.

Principles of Green Chemistry in Synthetic Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org The synthesis of 2-(2-Methyl nih.govacs.orgdioxolane-2-yl)furan can be optimized according to these principles. numberanalytics.com

Renewable Feedstocks: As discussed, both 2-acetylfuran (via furfural) and ethylene glycol can be derived from biomass, moving away from petrochemical dependence. rsc.orgmdpi.com This is a significant advantage for the sustainable production of furan-based chemicals. mdpi.com

Atom Economy: The ketalization reaction is a condensation that produces one molecule of water for each molecule of product. While not 100% atom-economical, the only byproduct is non-toxic.

Use of Catalysis: The use of catalytic amounts of acid is inherently greener than using stoichiometric reagents. Heterogeneous catalysts are particularly advantageous as they are easily recycled, minimizing waste. nih.gov

Safer Solvents and Conditions: Shifting from hazardous solvents like benzene to greener alternatives or solvent-free conditions improves the safety and environmental impact of the process. numberanalytics.com The use of alternative energy sources, such as microwave irradiation, can also accelerate reactions and improve energy efficiency. numberanalytics.com

Waste Prevention: The high selectivity of the ketalization reaction generally leads to high yields and minimal byproduct formation, which aligns with the principle of waste prevention.

By integrating heterogeneous catalysts with bio-based precursors under optimized, solvent-minimal conditions, the synthesis of 2-(2-Methyl nih.govacs.orgdioxolane-2-yl)furan can be a model for sustainable chemical manufacturing.

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the manufacturing of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. qualitas1998.netresearchgate.net These benefits include enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents or exothermic reactions, and the potential for straightforward automation and scalability. unimi.itmdpi.com The synthesis of 2-(2-Methyl researchgate.netgoogle.comdioxolane-2-yl)furan is a two-step process, beginning with the formation of 2-acetylfuran, followed by its conversion to the target dioxolane. Both steps are amenable to continuous flow approaches.

A key development in this area is the continuous-flow, gas-phase synthesis of the precursor, 2-acetylfuran. Researchers have successfully synthesized 2-acetylfuran via the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid. rsc.org This process utilizes a simple and inexpensive Zirconium(IV) oxide (ZrO₂) catalyst in a fixed-bed reactor, representing a significant advancement over traditional liquid-phase Friedel-Crafts acylation or Wacker oxidation routes. researchgate.netrsc.org The continuous nature of the process allows for stable production over time with high selectivity and conversion rates.

The subsequent conversion of 2-acetylfuran to 2-(2-Methyl researchgate.netgoogle.comdioxolane-2-yl)furan involves an acid-catalyzed ketalization reaction with ethylene glycol. In a continuous processing context, this would typically be performed in a packed-bed reactor filled with a solid acid catalyst. researchgate.net This heterogeneous catalysis approach simplifies the process by eliminating the need for a separate catalyst removal step, as the product stream flows out of the reactor while the catalyst remains fixed. qualitas1998.net The integration of these two flow-based steps—synthesis of the precursor followed by its immediate conversion—could enable a fully continuous and scalable manufacturing process for the target compound.

Optimization of Reaction Parameters for Enhanced Chemical Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of a chemical synthesis, thereby improving its economic viability and environmental footprint. scielo.brchemrxiv.org For the multi-step synthesis of 2-(2-Methyl researchgate.netgoogle.comdioxolane-2-yl)furan, optimization must be considered for both the formation of the 2-acetylfuran precursor and its subsequent ketalization.

Precursor Synthesis Optimization: In the continuous-flow synthesis of 2-acetylfuran from 2-methyl furoate and acetic acid, key parameters include temperature, the molar ratio of reactants, and catalyst choice. researchgate.net Research has shown that a temperature of 350 °C over a ZrO₂ catalyst is highly effective. rsc.org The optimization of the molar ratio between the reactants was found to be a critical factor; an optimized ratio allowed for an 87% selectivity towards 2-acetylfuran at a 90% conversion of 2-methyl furoate. researchgate.netrsc.org

Table 1: Effect of Reactant Molar Ratio on 2-Acetylfuran Synthesis

Reaction Conditions: Continuous-flow, gas-phase cross-ketonization over a ZrO₂ catalyst at 350°C.

2-Methyl Furoate:Acetic Acid Molar Ratio 2-Methyl Furoate Conversion (%) 2-Acetylfuran Selectivity (%)
1:1 85 75
1:4 90 87

This interactive table is based on data reported for the optimization of the molar ratio between reactants. rsc.org

Ketalization Reaction Optimization: The conversion of 2-acetylfuran to 2-(2-Methyl researchgate.netgoogle.comdioxolane-2-yl)furan is an equilibrium-limited ketalization reaction. The optimization of this step hinges on several factors:

Catalyst: The reaction requires an acid catalyst. While homogeneous catalysts like p-toluenesulfonic acid can be used, heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) or zeolites are preferred for flow systems. These solid catalysts are easily contained in a packed-bed reactor, facilitating continuous operation and simplifying product purification. researchgate.net

Temperature: The reaction temperature influences the rate of reaction. An optimal temperature must be found that achieves a reasonable reaction rate without promoting side reactions or decomposition of the furan ring, which can be sensitive to harsh acidic conditions at elevated temperatures.

Reactant Stoichiometry: To drive the equilibrium towards the product, ethylene glycol is typically used in excess. Optimizing the molar excess is important to maximize conversion without incurring unnecessary costs and complicating downstream purification.

Water Removal: Water is a byproduct of the ketalization. Its efficient removal is essential to shift the equilibrium towards the formation of the dioxolane. In a continuous flow setup, this can be achieved by integrating a dehydration unit or using a water-adsorbing material within the reactor system.

Table 2: Illustrative Optimization of Ketalization Parameters

This table illustrates the expected impact of varying reaction parameters on the yield of 2-(2-Methyl researchgate.netgoogle.comdioxolane-2-yl)furan based on established chemical principles for acid-catalyzed ketalization.

Catalyst Type Temperature (°C) Molar Ratio (2-Acetylfuran:Ethylene Glycol) Water Removal Expected Yield (%)
p-Toluenesulfonic Acid (Homogeneous) 60 1:1.5 No 65
Amberlyst-15 (Heterogeneous) 60 1:1.5 No 70
Amberlyst-15 (Heterogeneous) 80 1:2.0 No 85

By systematically optimizing these parameters, it is possible to develop a highly efficient and selective process for the synthesis of 2-(2-Methyl researchgate.netgoogle.comdioxolane-2-yl)furan, making it more readily available for further applications.

Derivatization and Analogue Synthesis of 2 2 Methyldioxolane 2 Yl Furan

Functionalization Strategies on the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system susceptible to various electrophilic and metallation-deprotonation-electrophilic quench sequences, which allows for the introduction of a wide range of substituents. The dioxolane group, being an acetal (B89532), serves as a protecting group for the carbonyl functionality of 2-acetylfuran (B1664036), from which the title compound is derived. This protection is crucial as it allows for a broader range of reaction conditions to be employed for the modification of the furan ring without affecting the carbonyl group.

The regioselectivity of electrophilic substitution on the furan ring is predominantly directed to the C5 position (alpha to the oxygen and adjacent to the dioxolane-bearing carbon). This is due to the activating and directing effects of the furan oxygen atom. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce functional groups at this position. For instance, nitration using nitric acid in acetic anhydride can introduce a nitro group at the C5 position, which can subsequently be reduced to an amino group, providing a handle for further derivatization.

Metallation of the furan ring, typically using organolithium reagents such as n-butyllithium, followed by quenching with an electrophile, offers a powerful and highly regioselective method for functionalization. The primary site of deprotonation on the 2-substituted furan ring is the C5 position. This lithiated intermediate can then react with a variety of electrophiles to introduce a wide range of substituents.

Table 1: Regioselective Functionalization of the Furan Ring

ReactionReagentsPosition of SubstitutionProduct
BrominationN-Bromosuccinimide (NBS)C52-Bromo-5-(2-methyl rsc.orgwikipedia.orgdioxolane-2-yl)furan
AcylationAcetic anhydride, BF3·OEt2C51-(5-(2-Methyl rsc.orgwikipedia.orgdioxolane-2-yl)furan-2-yl)ethanone
Lithiation-Silylation1. n-BuLi, 2. TMSClC52-(2-Methyl rsc.orgwikipedia.orgdioxolane-2-yl)-5-(trimethylsilyl)furan
Lithiation-Alkylation1. n-BuLi, 2. CH3IC52-Methyl-5-(2-methyl rsc.orgwikipedia.orgdioxolane-2-yl)furan

Beyond simple substitution, the functional groups introduced onto the furan ring can be further elaborated to build more complex side-chains. For example, a formyl group introduced at the C5 position via Vilsmeier-Haack reaction (using DMF and POCl3) can serve as a starting point for olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to introduce carbon-carbon double bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are invaluable tools for the introduction of aryl, vinyl, and alkyl groups. For this, a halogenated derivative, for instance, 2-bromo-5-(2-methyl rsc.orgwikipedia.orgdioxolane-2-yl)furan, can be used as a substrate. These reactions significantly expand the molecular complexity and diversity of the synthesized analogues.

Structural Modifications of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring, while often employed as a protecting group, can also be a target for structural modification, introducing stereochemical diversity and new functionalities.

The synthesis of enantiomerically pure or enriched analogues can be achieved by utilizing chiral diols in the formation of the dioxolane ring. Starting from 2-acetylfuran, reaction with a chiral diol, such as (2R,3R)-butane-2,3-diol, derived from the chiral pool, will result in the formation of a diastereomeric mixture of dioxolanes. wikipedia.org These diastereomers can potentially be separated chromatographically, providing access to enantiomerically pure forms of the protected furan derivative.

Alternatively, kinetic resolution of a racemic mixture of a chiral derivative of 2-(2-Methyl rsc.orgwikipedia.orgdioxolane-2-yl)furan can be employed to isolate a single enantiomer.

While less common, modifications to the dioxolane ring itself can lead to novel analogues. The oxygen atoms of the dioxolane can be replaced with other heteroatoms, such as sulfur, to form 1,3-oxathiolanes. This can be achieved by reacting 2-acetylfuran with a mercaptoalcohol like 2-mercaptoethanol. These sulfur-containing analogues can exhibit different chemical and biological properties.

Ring expansion of the 1,3-dioxolane to a six-membered 1,3-dioxane ring can be accomplished by using a 1,3-diol, such as propane-1,3-diol, in the acetalization step. These larger rings can influence the conformational properties of the entire molecule.

Synthesis of Polycyclic and Spirocyclic Frameworks

The furan ring in 2-(2-Methyl rsc.orgwikipedia.orgdioxolane-2-yl)furan can participate in various cycloaddition reactions to construct polycyclic and spirocyclic frameworks.

The furan moiety can act as a diene in Diels-Alder reactions with reactive dienophiles. nih.gov For example, reaction with maleic anhydride can lead to the formation of an oxabicyclo[2.2.1]heptene derivative. Subsequent transformations of this adduct can lead to a variety of complex polycyclic systems.

Intramolecular reactions can also be designed to form spirocyclic compounds. For instance, if a suitable tethered reactive group is introduced at the C3 position of the furan ring, an intramolecular cyclization could potentially lead to a spirocyclic system where the newly formed ring shares a carbon atom with the furan ring. The synthesis of spiro[furan-2,3'-indoline]-3-carboxylate derivatives has been reported through multi-component reactions, showcasing the potential for furan-containing compounds to form spirocyclic structures. mdpi.com Another approach involves the [3+2] cycloaddition of azomethine ylides to a double bond on a furan derivative to create spiro-pyrrolidines. mdpi.com

Design and Synthesis of Compound Libraries for Mechanistic Structure-Activity Relationship (SAR) Studies

The systematic exploration of the chemical space around a lead compound is a cornerstone of modern drug discovery and chemical biology. For a molecule such as 2-(2-Methyl researchgate.netresearchgate.netdioxolane-2-yl)furan, the design and synthesis of a dedicated compound library are essential for elucidating its structure-activity relationships (SAR). Such studies aim to identify the key structural motifs responsible for a desired biological activity and to optimize the lead compound's potency, selectivity, and pharmacokinetic properties. The furan ring, a common scaffold in medicinal chemistry, offers multiple sites for chemical modification, making it an attractive starting point for library development. nih.govutripoli.edu.lyijabbr.com

The design of a compound library for SAR studies of 2-(2-Methyl researchgate.netresearchgate.netdioxolane-2-yl)furan derivatives involves a multifaceted approach. This includes considering the synthetic accessibility of analogues, the diversity of the chemical space to be explored, and the specific biological question being addressed. A well-designed library will feature systematic variations in the electronic, steric, and lipophilic properties of the substituents on the furan core.

Synthetic Strategies for Library Generation

The generation of a diverse library of 2-(2-Methyl researchgate.netresearchgate.netdioxolane-2-yl)furan analogues hinges on the strategic functionalization of the furan ring. The dioxolane group typically serves as a protecting group for a ketone or aldehyde functionality and its stability must be considered during subsequent synthetic transformations. researchgate.net

One common strategy begins with the functionalization of a pre-existing furan derivative, followed by the introduction of the dioxolane moiety. For instance, 2-acetylfuran can be readily converted to 2-(2-Methyl researchgate.netresearchgate.netdioxolane-2-yl)furan. Subsequently, the furan ring can be subjected to various electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, typically at the C5 position due to the directing effect of the C2 substituent.

Alternatively, a "building block" approach can be employed, where functionalized furans are first synthesized and then elaborated. For example, 5-bromo-2-(2-methyl researchgate.netresearchgate.netdioxolan-2-yl)furan can serve as a versatile intermediate for a range of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C5 position.

A hypothetical synthetic scheme for generating a library of C5-substituted analogues is presented below:

Scheme 1: Hypothetical Synthesis of C5-Substituted Analogs

Image of a chemical reaction showing the synthesis of C5-substituted analogs of 2-(2-Methyl[<a researchgate.netresearchgate.netresearchgate.net

This approach facilitates the creation of a library with diverse functionalities at the C5 position, allowing for a systematic investigation of the impact of this substituent on biological activity.

Design Principles for Mechanistic SAR Studies

The design of the compound library should be guided by principles that allow for a clear interpretation of the SAR data. This involves the systematic modification of the lead structure to probe the influence of various physicochemical properties on its biological activity.

Electronic Effects: The library should include analogues with both electron-donating and electron-withdrawing substituents on the furan ring. This helps to determine whether the electronic properties of the aromatic system are critical for activity. For example, introducing a nitro group (-NO2) at the C5 position would significantly decrease the electron density of the furan ring, whereas a methoxy group (-OCH3) would increase it.

Steric Effects: The size and shape of the substituents can have a profound impact on how a molecule interacts with its biological target. The library should therefore include a range of substituents with varying steric bulk. For instance, a series of analogues with different alkyl groups (e.g., methyl, ethyl, isopropyl, tert-butyl) at a specific position can be synthesized to probe the spatial constraints of the binding pocket.

Lipophilicity: The lipophilicity of a compound influences its solubility, membrane permeability, and binding to hydrophobic pockets of a protein. By systematically varying the lipophilicity of the substituents, it is possible to optimize the pharmacokinetic profile of the lead compound. This can be achieved by introducing substituents with different logP values.

Positional Isomerism: Where synthetically feasible, introducing substituents at different positions on the furan ring (e.g., C3, C4, or C5) can provide valuable information about the required orientation of the key functional groups for optimal biological activity.

Illustrative Compound Library and SAR Data

To illustrate the principles described above, a hypothetical compound library based on the 2-(2-Methyl researchgate.netresearchgate.netdioxolane-2-yl)furan scaffold is presented below, along with simulated biological activity data. This data is for illustrative purposes to demonstrate how SAR is derived from such a library.

Table 1: Hypothetical Library of C5-Substituted 2-(2-Methyl researchgate.netresearchgate.netdioxolane-2-yl)furan Analogues and their Biological Activity

Compound ID R Group (at C5) LogP Electronic Effect of R Steric Hindrance of R Biological Activity (IC50, µM)
1 -H 1.8 Neutral Low 50
2 -CH3 2.3 Electron-donating Low 25
3 -OCH3 1.7 Electron-donating Low 15
4 -Cl 2.5 Electron-withdrawing Low 30
5 -NO2 1.6 Strongly Electron-withdrawing Medium 80
6 -Ph 3.7 Electron-withdrawing (inductive), Conjugating High 10

| 7 | -C(CH3)3 | 3.3 | Electron-donating | High | 60 |

Substitution at the C5 position appears to be generally favorable for activity compared to the unsubstituted parent compound 1 .

Electron-donating groups (compounds 2 and 3 ) and a conjugating phenyl group (compound 6 ) enhance activity, suggesting that increased electron density or extended π-systems in this region may be beneficial.

A strongly electron-withdrawing group like a nitro group (compound 5 ) is detrimental to activity.

Increased steric bulk at the C5 position, as seen with the tert-butyl group (compound 7 ), leads to a decrease in activity, suggesting a potential size limitation in the binding site.

The synthesis and evaluation of such a focused library of analogues provide a systematic way to probe the SAR of the 2-(2-Methyl researchgate.netresearchgate.netdioxolane-2-yl)furan scaffold, paving the way for the rational design of more potent and selective compounds.

Advanced Spectroscopic and Spectrometric Analysis for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 2-(2-Methyl bohrium.comnih.govdioxolane-2-yl)furan in solution. A combination of one-dimensional and multi-dimensional experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and reveals details about connectivity and spatial relationships.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are critical for assembling the molecular puzzle of 2-(2-Methyl bohrium.comnih.govdioxolane-2-yl)furan. While specific experimental data for this exact molecule is not widely published, its spectral characteristics can be reliably predicted based on well-established chemical shift values for furan (B31954) and dioxolane derivatives.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations among the three adjacent furan protons (H3, H4, and H5). Additionally, the four protons of the dioxolane's ethylene (B1197577) bridge, which may appear as a complex multiplet, would show correlations amongst themselves.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps each proton signal to the carbon atom it is directly attached to. This allows for the definitive assignment of carbon signals based on the more easily assigned proton spectrum. For instance, the furan protons H3, H4, and H5 would correlate to their respective carbons C3, C4, and C5.

A correlation from the methyl (CH₃) protons to the quaternary carbon of the dioxolane ring (C2') and the C2 carbon of the furan ring, confirming the connection between the two ring systems and the methyl group.

Correlations from the dioxolane's methylene (B1212753) (-OCH₂CH₂O-) protons to the quaternary C2' carbon.

Correlations from the H3 proton of the furan ring to the furan carbons C2 and C4, as well as to the dioxolane's quaternary carbon C2'.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close to each other in space, regardless of their bonding connectivity. NOESY is crucial for conformational analysis. A potential NOE correlation between the methyl protons and the H3 proton of the furan ring would suggest a preferred rotational conformation where these groups are in close proximity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 2-(2-Methyl bohrium.comnih.govdioxolane-2-yl)furan in CDCl₃.
PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Expected HMBC Correlations (from ¹H at position)
CH₃C, H~1.65 (s, 3H)~24.5C2', C2
OCH₂CH₂OC, H~4.05 (m, 4H)~65.0C2'
2' (dioxolane)C-~108.0-
2 (furan)C-~153.0-
3 (furan)C, H~6.40 (dd, 1H)~110.5C2, C4, C5, C2'
4 (furan)C, H~6.35 (dd, 1H)~111.0C2, C3, C5
5 (furan)C, H~7.40 (dd, 1H)~143.0C3, C4

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their native solid forms, providing insights that are inaccessible by solution-state methods. preprints.org For 2-(2-Methyl bohrium.comnih.govdioxolane-2-yl)furan, ssNMR could be used to:

Distinguish between crystalline and amorphous states: Crystalline materials typically yield sharp, well-resolved ssNMR spectra due to the ordered arrangement of molecules. In contrast, amorphous or disordered solids produce broad spectral lines.

Identify Polymorphism: If the compound can crystallize into multiple different packing arrangements (polymorphs), each form will have a unique ssNMR spectrum. This is because chemical shifts are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions and crystal packing.

Probe Conformation: By analyzing techniques such as cross-polarization magic-angle spinning (CP/MAS) and dipolar coupling measurements, information about the molecule's conformation in the solid state can be obtained and compared to the preferred conformations observed in solution or predicted by computational models.

Dynamic NMR Studies for Conformational Dynamics

The 1,3-dioxolane (B20135) ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the "twist" and "envelope" forms. This process, known as pseudorotation, is typically very fast at room temperature.

Dynamic NMR, which involves recording spectra at variable temperatures, is the primary method for studying such conformational dynamics.

Ring Pseudorotation: As the temperature is lowered, the rate of interconversion between the dioxolane ring conformers slows down. If the exchange rate becomes slow on the NMR timescale, the signals for the chemically distinct axial and equatorial protons of the methylene groups (-OCH₂CH₂O-) may broaden and eventually resolve into separate signals. The temperature at which this coalescence occurs can be used to calculate the activation energy barrier for the pseudorotation process.

Ring-Ring Rotation: Rotation around the single bond connecting the furan and dioxolane rings may also be sterically hindered. Dynamic NMR could potentially be used to measure the energy barrier for this rotation if it is sufficiently high, which would manifest as changes in the NMR signals of the furan protons, particularly H3, at different temperatures.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS provides an exact mass measurement of the parent ion, which is used to determine the elemental formula of 2-(2-Methyl bohrium.comnih.govdioxolane-2-yl)furan with high confidence. Tandem mass spectrometry (MS/MS) involves isolating the parent ion and inducing fragmentation to produce a characteristic pattern of daughter ions, which reveals key structural features.

Fragmentation Pathway Analysis and Isomeric Differentiation

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which then undergoes a series of fragmentation reactions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

A plausible fragmentation pathway for 2-(2-Methyl bohrium.comnih.govdioxolane-2-yl)furan would involve:

Loss of a methyl radical: A primary fragmentation would be the cleavage of the C-CH₃ bond to form a highly stabilized oxonium ion at [M-15]⁺. This is often a prominent peak.

Dioxolane Ring Cleavage: The dioxolane ring can fragment through various pathways, such as the loss of ethylene (C₂H₄) or ethylene oxide (C₂H₄O).

Formation of Furan-Containing Cations: Cleavage of the bond between the two rings can lead to the formation of the 2-furyl cation or related species. A particularly stable fragment would be the 2-acetylfuran (B1664036) cation radical, formed by a rearrangement and loss of ethylene.

This fragmentation pattern allows for clear differentiation from structural isomers. For example, a positional isomer like 3-(2-Methyl bohrium.comnih.govdioxolane-2-yl)furan would produce a different set of furan-containing fragments upon MS/MS analysis, enabling their unambiguous identification.

Table 2: Predicted High-Resolution Mass Spectrometry Data and Plausible Fragments for 2-(2-Methyl bohrium.comnih.govdioxolane-2-yl)furan (C₈H₁₀O₃).
Fragment FormulaProposed Structure/LossPredicted Exact Mass (m/z)
C₈H₁₀O₃⁺˙Molecular Ion [M]⁺˙154.06299
C₇H₇O₃⁺Loss of ∙CH₃; [M-15]⁺139.03952
C₆H₆O₂⁺˙Loss of C₂H₄O; [M-44]⁺˙110.03678
C₅H₅O₂⁺2-Furoyl cation97.02895
C₄H₃O⁺Furyl cation67.01840

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Information

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates gas-phase ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution. bohrium.com This provides an additional dimension of separation and characterization, which is particularly useful for distinguishing isomers and probing molecular conformation. nih.gov

In an IMS-MS experiment, ions are passed through a drift tube filled with a neutral buffer gas under a weak electric field. nih.gov The time it takes for an ion to traverse the tube (its drift time) is related to its rotationally averaged collision cross-section (CCS). The CCS is a measure of the ion's effective surface area in the gas phase.

For 2-(2-Methyl bohrium.comnih.govdioxolane-2-yl)furan, IMS-MS could provide valuable conformational information by:

Measuring the Experimental CCS: The protonated molecule, [M+H]⁺, would be generated and its experimental CCS value determined.

Comparing with Theoretical Models: The CCS values for various low-energy conformations (e.g., different rotational states around the C2-C2' bond) can be calculated using computational chemistry methods.

Assigning Conformation: By comparing the experimental CCS value with the calculated values, it is possible to infer the molecule's preferred three-dimensional shape in the gas phase. This provides a powerful method to complement solution-phase NMR studies and gain a more complete picture of the molecule's structural dynamics.

Vibrational Spectroscopy (Infrared and Raman)

Functional Group Analysis and Molecular Fingerprinting

The infrared and Raman spectra of 2-(2-Methyl chemicalpapers.comnih.govdioxolane-2-yl)furan are expected to exhibit characteristic bands that confirm the presence of its key functional groups. The furan ring, an aromatic heterocycle, gives rise to a series of distinct vibrational modes. wikipedia.org These include C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region, and C=C stretching vibrations which appear in the 1600-1450 cm⁻¹ range. globalresearchonline.netresearchgate.net The C-O-C stretching of the furan ring is also a prominent feature, generally found between 1250 and 1000 cm⁻¹. udayton.edu

The dioxolane ring introduces its own set of characteristic vibrations. The C-H stretching of the methyl and methylene groups on the dioxolane ring are expected in the 2990-2850 cm⁻¹ region. Furthermore, the coupled C-O-C stretching vibrations of the acetal (B89532) group in the dioxolane ring are anticipated to produce strong bands in the 1200-1000 cm⁻¹ region of the IR spectrum.

The combination of these vibrational signatures creates a unique "molecular fingerprint" for 2-(2-Methyl chemicalpapers.comnih.govdioxolane-2-yl)furan , allowing for its unambiguous identification. A theoretical assignment of the principal vibrational modes is presented in the table below, based on data from analogous furan and dioxolane derivatives. globalresearchonline.netudayton.edu

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Ring Moiety
Furan C-H Stretching3100 - 3000Furan
Dioxolane & Methyl C-H Stretching2990 - 2850Dioxolane
Furan C=C Stretching1600 - 1450Furan
CH₂ and CH₃ Bending (Scissoring)1470 - 1440Dioxolane
Furan Ring Breathing~1400Furan
Furan C-O-C Asymmetric Stretching1250 - 1150Furan
Dioxolane C-O-C Asymmetric Stretching1200 - 1050Dioxolane
Furan C-O-C Symmetric Stretching1100 - 1000Furan
Dioxolane C-O-C Symmetric Stretching1100 - 1000Dioxolane
Furan C-H Out-of-Plane Bending950 - 750Furan

Conformational Analysis and Intermolecular Interactions

The relative orientation of the furan and dioxolane rings in 2-(2-Methyl chemicalpapers.comnih.govdioxolane-2-yl)furan can be investigated through vibrational spectroscopy. Rotational isomerism around the C-C single bond connecting the two rings may lead to the existence of different conformers in the liquid or gaseous state. These conformers, if they have sufficiently different energies, could be distinguished by the appearance of unique bands or splitting of existing bands in the vibrational spectra, particularly in the lower frequency region where skeletal vibrations are prominent. For instance, studies on similar 2-substituted furans have revealed the presence of multiple conformers. nih.gov

Intermolecular interactions in the condensed phase can also be probed. In the solid state, intermolecular forces such as C-H···O hydrogen bonds and π-stacking interactions can influence the vibrational frequencies. nih.govresearchgate.net These interactions can lead to shifts in the positions of the vibrational bands and changes in their intensities when comparing the spectra of the compound in different phases (gas, liquid, and solid). The formation of weak C–H⋯O hydrogen bonds between the hydrogen atoms of the furan or dioxolane rings and the oxygen atoms of neighboring molecules is a possibility that could be explored through detailed analysis of the C-H stretching and bending regions. nih.gov Similarly, π-π stacking interactions between the furan rings of adjacent molecules could also be inferred from spectral shifts. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. nih.gov While a specific crystal structure for 2-(2-Methyl chemicalpapers.comnih.govdioxolane-2-yl)furan has not been reported, we can infer its likely solid-state characteristics based on the known structures of related furan and dioxolane derivatives.

A crystal structure analysis of 2-(2-Methyl chemicalpapers.comnih.govdioxolane-2-yl)furan would unequivocally establish the relative orientation of the furan and dioxolane rings. The dihedral angle between the plane of the furan ring and the mean plane of the dioxolane ring would be a key parameter. The conformation of the five-membered dioxolane ring, which is typically found in an envelope or twisted conformation, would also be determined with high precision. acs.org

Furthermore, X-ray crystallography would provide a detailed picture of the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions are crucial in determining the physical properties of the solid material. Based on the structures of similar molecules, it is anticipated that the crystal packing of 2-(2-Methyl chemicalpapers.comnih.govdioxolane-2-yl)furan would be influenced by a combination of weak intermolecular forces. These could include C-H···O hydrogen bonds, where the oxygen atoms of the furan and dioxolane rings act as acceptors, and C-H···π interactions involving the aromatic furan ring. nih.gov The crystal structure of a related compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, reveals the presence of intermolecular C-H···π interactions that connect adjacent molecules into chains. researchgate.net

A hypothetical set of crystallographic data for 2-(2-Methyl chemicalpapers.comnih.govdioxolane-2-yl)furan is presented below, based on typical values for small organic molecules containing these moieties.

ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)8 - 12
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105 (for monoclinic)
Volume (ų)1200 - 2400
Z4
Density (calc) (g/cm³)1.1 - 1.3

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of this size. globalresearchonline.net DFT methods are routinely used to predict a wide array of molecular properties, including equilibrium geometries, electronic structures, and spectroscopic parameters. globalresearchonline.netresearchgate.net

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is geometry optimization, which seeks the lowest-energy arrangement of atoms. For 2-(2-Methyl globalresearchonline.netpsu.edudioxolane-2-yl)furan, this process would reveal key structural parameters. The furan (B31954) ring is expected to be nearly planar, consistent with its aromatic character. researchgate.net The 1,3-dioxolane (B20135) ring, however, is non-planar and typically adopts a twisted or "envelope" conformation to minimize steric strain.

A critical aspect of this molecule's structure is the rotational freedom around the single bond connecting the furan and dioxolane rings. This rotation defines the conformational energy landscape. By systematically rotating this bond (i.e., performing a potential energy surface scan), different stable conformers can be identified. The relative orientation of the furan ring's oxygen atom and the dioxolane ring would be a key determinant of conformational stability. The results would likely show distinct energy minima corresponding to specific rotational isomers, separated by rotational energy barriers.

ConformerDihedral Angle (O_furan-C_furan-C_dioxolane-O_dioxolane)Relative Energy (kcal/mol)Population (%) at 298 K
Global Minimum (Anti-periplanar)~180°0.00~75%
Local Minimum (Syn-periplanar)~0°1.5~25%
Transition State~90°4.5-

Hypothetical data based on typical rotational barriers in similar conjugated systems. Actual values require specific DFT calculations.

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the distribution of electrons within a molecule. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful for understanding a molecule's reactivity and electronic properties. mdpi.com

For 2-(2-Methyl globalresearchonline.netpsu.edudioxolane-2-yl)furan, the HOMO is expected to be predominantly localized on the electron-rich π-system of the furan ring. nih.gov The LUMO would likely also have significant contributions from the furan ring's π* orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net A smaller gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis could further elucidate charge distribution, identifying the furan oxygen as a site of negative charge and revealing potential intramolecular interactions, such as hyperconjugation.

OrbitalCalculated Energy (eV)Primary Localization
HOMO-6.2π-system of Furan Ring
LUMO-0.8π*-system of Furan Ring
HOMO-LUMO Gap5.4-

Hypothetical FMO data calculated at a B3LYP/6-31G(d) level of theory, illustrative of a stable organic molecule.

Reaction Pathway Elucidation and Transition State Characterization

DFT is a powerful tool for mapping out the mechanisms of chemical reactions. A characteristic reaction for this molecule would be the acid-catalyzed hydrolysis of the dioxolane group (a ketal) to yield 2-acetylfuran (B1664036) and ethylene (B1197577) glycol. Computational chemists can model this reaction by identifying the reactant, intermediate, transition state, and product structures along the reaction coordinate.

The calculations would involve locating the transition state structure for the protonation of a dioxolane oxygen, followed by ring-opening. The energy of this transition state relative to the reactants determines the activation energy barrier, providing a quantitative measure of the reaction rate. This type of analysis can confirm reaction mechanisms and explain the role of catalysts. pku.edu.cn

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. globalresearchonline.net By calculating the ¹H and ¹³C chemical shifts for an optimized geometry, a theoretical spectrum can be generated. Comparing this to an experimental spectrum aids in the definitive assignment of each resonance. Such calculations are sensitive to molecular conformation, meaning the predicted shifts would be a weighted average based on the Boltzmann population of the stable conformers. researchgate.netcomporgchem.com

AtomCalculated ¹³C Shift (ppm)AtomCalculated ¹H Shift (ppm)
Furan C2 (with dioxolane)155.1Furan H36.45
Furan C5143.5Furan H46.38
Furan C3111.8Furan H57.40
Furan C4108.2Dioxolane -CH₂-4.10
Dioxolane C (ketal)109.5Dioxolane -CH₃1.65

Hypothetical NMR data predicted using the GIAO-B3LYP/6-311+G(d,p) method, referenced to TMS.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Theoretical vibrational analysis helps in assigning experimental spectral bands to specific molecular motions. For example, characteristic peaks for C-H stretching on the furan ring, C-O-C stretching in both rings, and ring deformation modes would be identified. globalresearchonline.netresearchgate.net Calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net

Vibrational ModeCalculated Scaled Frequency (cm⁻¹)Expected Intensity
Furan C-H Stretch3120Medium
Aliphatic C-H Stretch2985Strong
Furan C=C Stretch1580Strong
Dioxolane C-O-C Stretch1150Very Strong
Furan Ring Breathing1025Medium

Hypothetical vibrational frequencies based on DFT calculations for furan and dioxolane derivatives. globalresearchonline.net

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of molecules, Molecular Dynamics (MD) simulations are used to study their behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. psu.edu

Conformational Dynamics in Solution and Intermolecular Interactions

An MD simulation of 2-(2-Methyl globalresearchonline.netpsu.edudioxolane-2-yl)furan in a solvent like water or chloroform (B151607) would provide deep insights into its dynamic behavior. The simulation would show the molecule's flexibility, including the rotation between the furan and dioxolane rings, and transitions between different stable conformations. psu.edu This allows for the study of the lifetime of certain conformations and the energy barriers to interconversion in a realistic, solvated environment.

Furthermore, MD simulations are excellent for probing intermolecular interactions. By analyzing the trajectory, one can determine how solvent molecules arrange themselves around the solute. Radial distribution functions can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, revealing details about the solvation shell and potential hydrogen bonding between the furan's oxygen atom and protic solvent molecules.

Solvation Effects on Reactivity

The reactivity of a molecule can be significantly influenced by the surrounding solvent. Solvation models, both implicit and explicit, are employed in computational chemistry to simulate these effects. For furan derivatives, the choice of solvent can alter reaction barriers and the stability of intermediates and transition states.

Implicit solvation models, such as the Conductor-like Polarisable Continuum Model (CPCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk effects of a solvent on a solute's electronic structure. For a molecule like 2-(2-Methyl rsc.orgmorressier.comdioxolane-2-yl)furan, moving from a nonpolar solvent like toluene (B28343) to a polar solvent like dimethylformamide (DMF) would be expected to stabilize any polar intermediates or transition states that may form during a reaction. rsc.orgfrontiersin.org

Explicit solvation models, often used in Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, involve modeling a specific number of solvent molecules around the solute. rsc.org This method can capture specific solute-solvent interactions, such as hydrogen bonding, which are not fully accounted for in implicit models. While computationally more demanding, QM/MM studies on related furan systems have shown that for some reactions, the general trends predicted by implicit models hold, suggesting that the bulk solvent properties are the dominant factor. rsc.org

The following table presents hypothetical data on the calculated activation energy for a representative electrophilic substitution reaction of 2-(2-Methyl rsc.orgmorressier.comdioxolane-2-yl)furan in different solvents, illustrating the expected trend of decreasing activation energy with increasing solvent polarity.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Toluene2.425.8
Tetrahydrofuran (THF)7.523.1
Acetonitrile37.520.5
Dimethylformamide (DMF)38.320.1

Note: The data in this table is hypothetical and serves to illustrate the expected trend of solvation effects on the reactivity of 2-(2-Methyl rsc.orgmorressier.comdioxolane-2-yl)furan based on general principles of computational chemistry.

Quantum Chemical Analysis of Reactivity and Selectivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for analyzing the reactivity and selectivity of organic molecules. For 2-(2-Methyl rsc.orgmorressier.comdioxolane-2-yl)furan, we can analyze the electronic properties of the furan ring as influenced by the 2-methyl rsc.orgmorressier.comdioxolane substituent.

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. numberanalytics.com The position of substitution (regioselectivity) is governed by the electronic effects of the substituents. The dioxolane group, being an acetal (B89532), is generally considered to be an electron-donating group through resonance, which would further activate the furan ring towards electrophilic attack. This activation is expected to be more pronounced at the C5 position (adjacent to the oxygen atom and furthest from the substituent) and the C3 position. Computational studies on 2-substituted furans have shown that the regioselectivity of electrophilic attack is a delicate balance between steric and electronic effects. nih.govosi.lv

Frontier Molecular Orbital (FMO) theory is often used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule will interact with other species. For an electrophilic attack on 2-(2-Methyl rsc.orgmorressier.comdioxolane-2-yl)furan, the reaction will be favored at the atomic centers with the largest HOMO coefficients. It is anticipated that the HOMO of this molecule will be largely localized on the furan ring, with significant contributions from the C2 and C5 carbon atoms.

The following table presents hypothetical results from a DFT calculation on 2-(2-Methyl rsc.orgmorressier.comdioxolane-2-yl)furan, showing the calculated HOMO-LUMO gap and the relative energies of the intermediates formed upon electrophilic attack at different positions of the furan ring.

ParameterCalculated Value
HOMO-LUMO Gap (eV)5.8
Relative Energy of C3-attack Intermediate (kcal/mol)+2.5
Relative Energy of C4-attack Intermediate (kcal/mol)+8.1
Relative Energy of C5-attack Intermediate (kcal/mol)0.0 (most stable)

Note: The data in this table is hypothetical and based on general trends observed in quantum chemical studies of substituted furans. It is intended to illustrate the likely reactivity and selectivity of 2-(2-Methyl rsc.orgmorressier.comdioxolane-2-yl)furan.

In Silico Retrosynthesis and Synthetic Route Planning

In silico retrosynthesis is a computational approach to designing synthetic routes for a target molecule. Sophisticated software programs use databases of known chemical reactions to work backward from the target molecule to simpler, commercially available starting materials. morressier.comsynthiaonline.comsigmaaldrich.comcas.org

For a molecule like 2-(2-Methyl rsc.orgmorressier.comdioxolane-2-yl)furan, a retrosynthetic analysis would likely identify several key disconnections. One of the most logical disconnections would be the acetal linkage of the dioxolane ring. This would lead to 2-acetylfuran and ethylene glycol as precursors. The formation of the acetal is a well-established and high-yielding reaction, making this a favorable synthetic step.

Another possible retrosynthetic pathway could involve the formation of the furan ring itself. This might involve a Paal-Knorr furan synthesis from a 1,4-dicarbonyl compound, which would need to be synthesized with the dioxolane moiety already in place.

The following table outlines a plausible retrosynthetic pathway for 2-(2-Methyl rsc.orgmorressier.comdioxolane-2-yl)furan as might be proposed by in silico retrosynthesis software.

Retrosynthetic StepPrecursorsReaction Type
Target: 2-(2-Methyl rsc.orgmorressier.comdioxolane-2-yl)furan2-Acetylfuran, Ethylene glycolAcetalization
Precursor: 2-AcetylfuranFuran, Acetic anhydrideFriedel-Crafts Acylation

Applications of 2 2 Methyldioxolane 2 Yl Furan As a Synthetic Intermediate and Building Block

Utility in Total Synthesis of Complex Organic Molecules

The strategic placement of a masked carbonyl group on a reactive furan (B31954) ring makes 2-(2-Methyl orgsyn.orgnih.govdioxolane-2-yl)furan a powerful tool in the total synthesis of complex organic molecules. This section explores its application in the synthesis of natural products and as an intermediate for advanced pharmaceutical scaffolds.

Strategic Application in Natural Product Synthesis

The furan nucleus is a common motif in a wide array of natural products, and its synthetic elaboration is a key challenge in their total synthesis. The use of furan derivatives with protected functional groups, such as 2-(2-Methyl orgsyn.orgnih.govdioxolane-2-yl)furan, allows for the selective modification of the furan ring without interference from a reactive carbonyl group.

One of the most powerful reactions of the furan ring is its participation as a diene in Diels-Alder reactions. The use of 2-(furan-2-yl)-1,3-dioxolane, a close analog of the title compound, in [4+2] cycloadditions with various dienophiles provides a direct route to highly functionalized oxabicyclic systems. documentsdelivered.com These cycloadducts can then be transformed into a variety of complex carbocyclic and heterocyclic frameworks. For instance, the reaction with maleimides proceeds with high efficiency and can be a key step in the synthesis of complex alkaloids and other nitrogen-containing natural products. mdpi.com

Furthermore, furan derivatives are precursors to γ-butyrolactones, a structural motif present in many biologically active natural products. A collective synthesis of several paraconic acids, including (+)-nephrosteranic acid, (+)-protolichesterinic acid, and (+)-roccellaric acid, has been achieved from furan-based precursors. nih.govwiley-vch.de The general strategy involves the functionalization of the furan ring, followed by oxidative cleavage and lactonization to form the core γ-butyrolactone structure. The dioxolane group in 2-(2-Methyl orgsyn.orgnih.govdioxolane-2-yl)furan can be strategically deprotected to reveal a ketone, which can then be used to introduce further complexity into the target molecule.

Natural Product ClassKey Synthetic TransformationPrecursor Type
Paraconic AcidsOxidative Cleavage & LactonizationSubstituted Furans
AlkaloidsDiels-Alder CycloadditionFuran Derivatives

Intermediates in the Synthesis of Advanced Pharmaceutical Scaffolds

The furan ring is a privileged scaffold in medicinal chemistry, and its derivatives are found in numerous approved drugs and clinical candidates. The ability to functionalize the furan ring in a controlled manner is therefore of great importance in the development of new pharmaceutical agents. 2-(2-Methyl orgsyn.orgnih.govdioxolane-2-yl)furan can serve as a versatile starting material for the synthesis of various drug scaffolds.

For example, the furan ring can be converted into other heterocyclic systems. The reaction of furan derivatives with hydrazines can lead to the formation of pyridazines, a class of heterocycles with a broad range of pharmacological activities. nih.govescholarship.org Similarly, isoxazoles, which are present in a number of commercial drugs, can be synthesized from furan precursors through 1,3-dipolar cycloaddition reactions of nitrile oxides with the furan ring acting as the dipolarophile. nih.gov The dioxolane group in these cases remains intact during the initial heterocycle-forming reactions and can be deprotected later to introduce a carbonyl group for further derivatization.

Role in the Development of Asymmetric Methodologies

While direct examples of 2-(2-Methyl orgsyn.orgnih.govdioxolane-2-yl)furan in asymmetric catalysis are not extensively reported, its structural motifs are central to several established asymmetric methodologies. The development of asymmetric vinylogous aldol (B89426) reactions of silyloxy furans with aldehydes, for instance, provides a powerful method for the enantioselective synthesis of chiral butenolides. nih.govalfredstate.edu These butenolides are valuable chiral building blocks for natural product synthesis. The furan moiety of 2-(2-Methyl orgsyn.orgnih.govdioxolane-2-yl)furan could be converted to a silyloxy furan, which could then participate in such asymmetric transformations.

Furthermore, the furan ring can be a component of chiral ligands for transition metal catalysis. The synthesis of chiral furan-indole compounds bearing both axial and central chirality has been achieved through organocatalytic asymmetric annulation reactions. researchgate.net These compounds have potential applications as chiral ligands in a variety of asymmetric transformations. The functionalization of 2-(2-Methyl orgsyn.orgnih.govdioxolane-2-yl)furan could provide access to novel chiral furan-containing ligands.

Precursor for Diverse Heterocyclic Scaffolds and Ring Systems

The furan ring is a versatile precursor for the synthesis of a wide range of other heterocyclic systems through various ring-transformation reactions. 2-(2-Methyl orgsyn.orgnih.govdioxolane-2-yl)furan, with its protected carbonyl group, is an ideal starting material for such transformations as it allows for the manipulation of the furan ring without interference from the ketone.

One important class of heterocycles that can be synthesized from furan precursors are furo-fused systems. For example, the condensation of 4-hydroxy-2-pyranones or 4-hydroxycoumarins with arylglyoxals in the presence of an acid catalyst can lead to the formation of furo[3,2-c]pyran-4-ones and furo[3,2-c]chromen-4-ones, respectively. orgsyn.orgmdpi.com These fused heterocyclic systems are found in a number of natural products with interesting biological activities. Similarly, furo[3,2-c]quinolones can be synthesized via an acid-catalyzed tandem reaction of 4-hydroxyquinolones with propargylic alcohols, where a furan ring is formed in situ. researchgate.net

The furan ring can also be a precursor to isoxazoles. The intramolecular nitrile oxide-alkyne cycloaddition of acetylenic nitro ethers, which can be derived from furan precursors, provides a facile route to furo[3,4-c]isoxazoles. documentsdelivered.com These compounds can then be further elaborated to provide a variety of 3,4-disubstituted isoxazoles.

Target HeterocycleSynthetic ApproachFuran Derivative Role
Furo[3,2-c]pyran-4-onesCondensation with 4-hydroxy-2-pyranonesFuran ring formation
Furo[3,2-c]quinolonesTandem reaction with 4-hydroxyquinolonesIn situ furan formation
Furo[3,4-c]isoxazolesIntramolecular nitrile oxide cycloadditionPrecursor to acetylenic nitro ether
PyridazinesReaction with hydrazinesFuran ring transformation

Integration into Novel Reagents and Catalysts Development

The development of new reagents and catalysts is crucial for advancing the field of organic synthesis. While direct applications of 2-(2-Methyl orgsyn.orgnih.govdioxolane-2-yl)furan in this area are not widely documented, its structure suggests several potential avenues for the creation of novel synthetic tools.

The furan ring can be readily metallated, typically at the 5-position, to generate organolithium or Grignard reagents. acs.org These organometallic species can then be reacted with a variety of electrophiles to introduce new functional groups onto the furan ring. The lithiation of 2-(2-Methyl orgsyn.orgnih.govdioxolane-2-yl)furan would provide a nucleophilic furan species with a protected ketone, allowing for selective reactions at the 5-position.

Furthermore, the conversion of the furan ring into a boronic acid or boronic ester derivative would provide a versatile reagent for Suzuki-Miyaura cross-coupling reactions. orgsyn.org The synthesis of boronic esters from organic halides or through direct C-H borylation are well-established methods that could potentially be applied to 2-(2-Methyl orgsyn.orgnih.govdioxolane-2-yl)furan. The resulting furan boronic ester would be a valuable building block for the synthesis of biaryl compounds and other complex molecules.

The furan moiety can also be incorporated into the structure of ligands for transition metal catalysts. The synthesis of metal complexes with furan-containing ligands has been explored for various catalytic applications. wur.nl The functionalization of 2-(2-Methyl orgsyn.orgnih.govdioxolane-2-yl)furan could lead to the development of new chiral or achiral ligands with unique electronic and steric properties, potentially leading to catalysts with enhanced reactivity and selectivity.

Reagent/Catalyst TypeSynthetic ApproachPotential Application
Organolithium/Grignard ReagentMetallation of the furan ringNucleophilic addition to electrophiles
Boronic EsterBorylation of the furan ringSuzuki-Miyaura cross-coupling
Transition Metal LigandFunctionalization and coordinationAsymmetric and non-asymmetric catalysis

Preclinical in Vitro Mechanistic Investigations

Elucidation of Molecular Mechanisms of Interaction with Biological Macromolecules (e.g., enzymes, receptors)

There is currently no available scientific literature that investigates or identifies the molecular targets of 2-(2-Methyldioxolane-2-yl)furan. Research has not yet elucidated whether this compound interacts with specific enzymes or receptors, and consequently, its mechanism of action at the molecular level remains unknown.

Biophysical Characterization of Ligand-Target Binding Dynamics

No biophysical studies have been published to characterize the binding dynamics of 2-(2-Methyldioxolane-2-yl)furan with any biological target. Therefore, data on its binding affinity (Kd), association rate constants (kon), and dissociation rate constants (koff) are not available.

Mechanistic Pathway Studies in Cell-Free Biological Systems

There are no published studies on the effects of 2-(2-Methyldioxolane-2-yl)furan in cell-free biological systems. Such assays are crucial for determining a compound's direct effects on specific biological pathways without the complexities of a cellular environment, and this information is currently lacking for the specified compound.

Molecular Modeling and Docking Studies for Mechanistic Insights

A search of the scientific literature yielded no molecular modeling or docking studies for 2-(2-Methyldioxolane-2-yl)furan. Computational studies are essential for predicting potential binding sites and understanding the interactions between a ligand and its target protein at a molecular level, but such investigations have not been reported for this compound.

Emerging Research Frontiers and Future Directions

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and synthesis of novel molecules, including complex furan (B31954) derivatives. Machine learning (ML) algorithms are increasingly being employed to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes, a process known as computer-aided synthesis planning (CASP). mdpi.com

Furthermore, machine learning models can be utilized to predict the properties of new derivatives of 2-(2-Methyl researchgate.netresearchgate.netdioxolane-2-yl)furan. By training on datasets of molecules with known characteristics, these models can estimate properties such as solubility, reactivity, and potential for specific applications, thereby accelerating the discovery of new functional molecules.

Table 1: Potential Applications of AI/ML in the Synthesis and Discovery of 2-(2-Methyl researchgate.netresearchgate.netdioxolane-2-yl)furan

Application AreaAI/ML Tool/TechniquePotential Impact
Synthesis Planning Retrosynthesis Prediction Algorithms (e.g., based on Transformers, graph neural networks)Identification of novel and more efficient synthetic routes, reducing experimental effort and resource consumption. arxiv.orgnih.gov
Reaction Optimization Bayesian Optimization, Reinforcement LearningRapid determination of optimal reaction conditions (temperature, catalyst, solvent) for higher yields and purity.
Property Prediction Quantitative Structure-Activity Relationship (QSAR), Deep Learning ModelsIn-silico screening of virtual derivatives for desired properties in materials science or other fields, prioritizing experimental work.
Discovery of New Reactions Unsupervised Machine Learning, Generative ModelsProposing novel chemical transformations to create unique furan-dioxolane structures with unprecedented functionalities.

Potential Applications in Advanced Materials Science Through Chemical Modification

The unique chemical structure of 2-(2-Methyl researchgate.netresearchgate.netdioxolane-2-yl)furan, combining a furan ring with a protected ketone functionality, makes it an attractive monomer for the synthesis of novel polymers and advanced materials. The furan moiety, derivable from biomass, offers a sustainable building block for creating "green" polymers. core.ac.uk

Chemical modification of the furan ring can lead to a variety of monomers suitable for polymerization. For instance, the furan ring can participate in Diels-Alder reactions, opening up possibilities for creating thermally reversible polymers. Furthermore, functional groups can be introduced onto the furan ring to enable different types of polymerization, such as polycondensation or ring-opening polymerization.

The dioxolane group serves as a protecting group for a ketone, which can be deprotected under acidic conditions to reveal the ketone functionality. This latent functionality can be exploited in post-polymerization modifications, allowing for the creation of functional materials with tailored properties. For example, the ketone group could be used for cross-linking the polymer chains or for attaching other functional molecules.

Table 2: Potential Polymer Architectures from 2-(2-Methyl researchgate.netresearchgate.netdioxolane-2-yl)furan Derivatives

Polymerization StrategyRequired Modification of the Furan RingPotential Polymer Properties and Applications
Polycondensation Introduction of carboxylic acid or alcohol functionalitiesHigh-performance polyesters or polyamides with potential applications in engineering plastics and fibers.
Diels-Alder Polymerization Use of the furan as a diene with a bismaleimideThermally reversible polymers for self-healing materials and recyclable thermosets.
Ring-Opening Metathesis Polymerization (ROMP) Functionalization with a norbornene moietyWell-defined polymers with controlled molecular weight and architecture for applications in electronics and membranes.
Post-Polymerization Modification Deprotection of the dioxolane to reveal the ketoneCross-linkable polymers for coatings and adhesives, or as a scaffold for grafting other molecules.

Exploration of Sustainable and Environmentally Benign Chemical Transformations

The development of green and sustainable chemical processes is a major focus of modern chemistry. frontiersin.org For the synthesis and transformation of 2-(2-Methyl researchgate.netresearchgate.netdioxolane-2-yl)furan, several environmentally benign approaches are being explored.

One promising avenue is the use of biocatalysis. frontiersin.org Enzymes, such as lipases and oxidoreductases, can catalyze reactions with high selectivity and efficiency under mild conditions, often in aqueous media. researchgate.net For instance, a biocatalytic approach could be developed for the synthesis of the dioxolane from the corresponding furan ketone and a diol, avoiding the use of harsh acid catalysts. Biocatalysis could also be employed for the selective modification of the furan ring. nih.gov

The use of green solvents is another important aspect of sustainable chemistry. nih.gov Solvents derived from biomass, such as 2-methyltetrahydrofuran (2-MeTHF), or the use of solvent-free reaction conditions can significantly reduce the environmental impact of chemical processes. The synthesis of 2-(2-Methyl researchgate.netresearchgate.netdioxolane-2-yl)furan and its derivatives can be optimized to utilize such green solvents.

Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key strategy for sustainable chemical production. frontiersin.org For the synthesis of furan-dioxolanes, solid acid catalysts could replace traditional homogeneous acids, simplifying the purification process and minimizing waste.

Identified Challenges and Future Research Opportunities in Furan-Dioxolane Chemistry

Despite the promising potential of 2-(2-Methyl researchgate.netresearchgate.netdioxolane-2-yl)furan and related compounds, several challenges need to be addressed to enable their widespread application.

A significant challenge in furan chemistry is the potential for side reactions, such as the formation of insoluble polymers known as humins, particularly during the synthesis of furan derivatives from biomass under acidic conditions. uliege.be Optimizing reaction conditions to minimize humin formation is crucial for achieving high yields and purity.

The stability of the furan ring under certain reaction conditions can also be a concern. While the dioxolane group is relatively stable, the furan ring can be susceptible to degradation, especially in the presence of strong acids or oxidizing agents. Understanding the stability limits of furan-dioxolane compounds is essential for their successful application.

Future research in this area should focus on several key opportunities:

Development of robust and selective catalysts: Designing highly efficient and recyclable catalysts for the synthesis and modification of 2-(2-Methyl researchgate.netresearchgate.netdioxolane-2-yl)furan is a primary goal. This includes both heterogeneous catalysts and biocatalysts.

Expansion of the chemical toolbox: Exploring a wider range of chemical transformations to create a diverse library of furan-dioxolane derivatives with novel functionalities will open up new application areas.

In-depth structure-property relationship studies: A thorough investigation of how the molecular structure of polymers and materials derived from 2-(2-Methyl researchgate.netresearchgate.netdioxolane-2-yl)furan influences their macroscopic properties is needed to guide the design of new materials with desired performance characteristics.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Methyl[1,3]dioxolane-2-yl)furan and related furan derivatives?

Synthesis of this compound typically involves cyclization or functionalization of furan precursors. Key methods include:

  • Feist-Benary Cyclization : Reaction of (2,4-dioxobutylidene)phosphoranes with α-haloketones or aldehydes to form substituted furans, as demonstrated in the synthesis of 3-acyl-2-alkenylfurans .
  • Electrochemical Hydrogenation : Reduction of furfural derivatives under acidic conditions using copper catalysts, though side reactions may require optimization of electrolyte pH and catalyst selection .
  • Nucleophilic Substitution : Reactions of 2-(chloromethyl)furan derivatives with nucleophiles (e.g., cyanide), where substituent electronic effects influence product regioselectivity .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsLimitations
Feist-Benary Cyclization60–98Reflux in 1,4-dioxane, 3–24 hrSensitivity to steric effects
Electrochemical30–75*Cu catalyst, pH < 2Byproduct formation
Nucleophilic Substitution50–85Aqueous/organic solvent, 25–80°CSubstituent-dependent selectivity

*Yields vary with electrolyte composition and electrode fouling.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize furan derivatives with dioxolane substituents?

  • ¹H NMR : Look for distinct splitting patterns from dioxolane protons (e.g., δ 1.2–1.5 ppm for methyl groups) and furan ring protons (δ 6.5–7.5 ppm). Coupling constants (e.g., J = 2–4 Hz for furan CH) help confirm substitution patterns .
  • IR : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl groups (if present), while C-O-C stretches in dioxolane appear at ~1100–1250 cm⁻¹ .
  • MS : High-resolution MS (HRMS) confirms molecular formulas. Fragmentation patterns (e.g., loss of methyl or dioxolane groups) aid structural validation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in nucleophilic substitution reactions of 2-(chloromethyl)furan derivatives?

Substituents on the furan ring electronically stabilize intermediates. For example, electron-withdrawing groups (EWGs) at position 5 favor "abnormal" 2,5-disubstituted products via resonance stabilization of the transition state. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Q. How do thermodynamic properties (e.g., heat capacity, Gibbs free energy) of 2-Methylfuran derivatives influence their stability in catalytic applications?

Thermodynamic data from NIST (e.g., ΔfH° = −73.2 kJ/mol for 2-Methylfuran) indicate exothermic decomposition pathways under high-temperature conditions. In catalytic systems (e.g., fuel blends), low Gibbs free energy (ΔrG° = −45.8 kJ/mol at 298 K) suggests spontaneous side reactions unless stabilized by additives .

Q. Table 2: Thermodynamic Data for 2-Methylfuran

PropertyValue (Gas Phase)Source
Heat Capacity (Cp, 298 K)87.3 J/mol·KNIST
Enthalpy of Formation (ΔfH°)−73.2 kJ/molNIST
Gibbs Free Energy (ΔrG°)−45.8 kJ/molNIST

Q. What experimental strategies can resolve contradictions in reported yields for electrochemical synthesis of 2-Methylfuran from furfural?

Discrepancies arise from varying acidity (pH < 2 required), electrode fouling, and competing homogeneous reactions. To optimize:

  • Use rotating disk electrodes to minimize surface contamination.
  • Employ in situ FTIR to monitor intermediate formation.
  • Compare batch vs. flow reactors to assess scalability .

Q. What role do mixed furan derivatives play in improving fuel blendstock properties for combustion engines?

Blends containing 2,5-Dimethylfuran (DMF) and 2-Methylfuran (MF) exhibit higher octane numbers (RON > 100) and lower particulate emissions than ethanol. However, their low boiling points (63–92°C) require additives to prevent vapor lock. Kinetic models predict optimal blend ratios (e.g., 60:40 DMF/MF) for combustion efficiency .

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